molecular formula C16H16BrN3 B1352135 Epinastine hydrobromide CAS No. 80012-42-6

Epinastine hydrobromide

カタログ番号: B1352135
CAS番号: 80012-42-6
分子量: 330.22 g/mol
InChIキー: ADPMHRDERZTFIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epinastine hydrobromide is a second-generation antihistamine and mast cell stabilizer. It is primarily used in ophthalmic solutions to treat allergic conjunctivitis by preventing itching and other allergic symptoms. This compound works by inhibiting the release of histamine from mast cells and blocking histamine receptors, thereby reducing allergic reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of epinastine hydrobromide involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Epinastine hydrobromide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine N-oxide, while reduction may produce reduced derivatives of epinastine .

科学的研究の応用

Clinical Applications

1. Treatment of Allergic Conjunctivitis:
Epinastine hydrobromide is primarily indicated for preventing itching associated with allergic conjunctivitis. Clinical studies have demonstrated its efficacy in reducing ocular itching and conjunctival hyperemia. A notable study showed that epinastine significantly outperformed placebo in alleviating symptoms within 4 hours post-administration, with effects lasting up to 8 hours .

2. Formulation in Contact Lenses:
Recent research has explored the incorporation of epinastine into daily soft contact lenses for sustained release. In vivo studies indicated that contact lenses soaked in epinastine significantly reduced histamine-induced extravasation compared to control lenses, suggesting a novel delivery method for managing allergic conjunctivitis .

Scientific Research Applications

1. Immunological Studies:
Epinastine has been utilized as a model compound in various immunological studies to understand its effects on cellular signaling pathways related to allergy and inflammation. Its ability to inhibit mast cell degranulation makes it a valuable tool for investigating allergic responses at a cellular level.

2. Pharmacological Research:
The compound serves as a reference standard in pharmacological research focused on developing new antihistamines and mast cell stabilizers. Researchers have examined its pharmacokinetics, including plasma protein binding and systemic clearance rates, which are essential for understanding its therapeutic window and safety profile .

Data Tables

Study Methodology Findings
Clinical Trial on Epinastine vs PlaceboRandomized controlled trialEpinastine significantly reduced ocular itching compared to placebo (p < 0.05)Epinastine is effective for allergic conjunctivitis
In Vivo Study with Soft Contact LensesGuinea pig modelEH-SCLs showed lower histamine-induced extravasation than controlsEpinastine can be effectively delivered via contact lenses
Pharmacokinetic StudyMultiple dosing regimenSteady state achieved without increased systemic absorption over timeSafe for extended use with no evidence of tachyphylaxis

Case Studies

Case Study 1: Efficacy in Clinical Settings
In a clinical scenario, a patient with severe allergic conjunctivitis was treated with epinastine drops twice daily. The patient reported rapid relief from symptoms within minutes of administration, affirming the compound's fast-acting properties and tolerability .

Case Study 2: Long-term Use in Seasonal Allergies
Another case involved patients using epinastine during peak pollen season over eight weeks. The results indicated consistent efficacy without significant side effects, supporting the compound's safety for long-term management of seasonal allergic conjunctivitis .

作用機序

Epinastine hydrobromide exerts its effects through multiple mechanisms:

類似化合物との比較

Epinastine hydrobromide is compared with other second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine. While all these compounds share antihistamine properties, this compound is unique in its dual action as both an antihistamine and a mast cell stabilizer. This dual action provides more comprehensive control of allergic symptoms .

List of Similar Compounds

  • Cetirizine
  • Loratadine
  • Fexofenadine
  • Ebastine
  • Desloratadine

This compound’s unique combination of properties makes it a valuable compound in the treatment of allergic conditions and a subject of ongoing scientific research.

生物活性

Epinastine hydrobromide, a selective histamine H1 receptor antagonist, is primarily used in the treatment of allergic conjunctivitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, stabilize these cells, and block the action of histamine at the H1 receptor. This article delves into the compound's pharmacological properties, mechanisms of action, clinical efficacy, and pharmacokinetic profiles.

Epinastine exerts its effects through multiple mechanisms:

  • H1-Receptor Antagonism : Epinastine selectively binds to H1 receptors, preventing histamine from eliciting allergic responses such as itching and inflammation .
  • Mast Cell Stabilization : It inhibits mast cell degranulation, thereby reducing the release of pro-inflammatory mediators .
  • Histamine Release Inhibition : Epinastine also inhibits IgE receptor-mediated histamine release from mast cells, contributing to its anti-allergic effects .

Pharmacokinetics

The pharmacokinetic profile of epinastine is notable for its low systemic absorption when administered topically:

  • Bioavailability : Approximately 40% when administered as an ophthalmic solution.
  • Protein Binding : About 64% bound to plasma proteins.
  • Half-Life : Approximately 12 hours, with minimal metabolism (less than 10%) and primarily excreted unchanged via renal pathways .

Clinical Efficacy

Epinastine has been shown to be effective in various clinical settings:

  • Case Studies : A notable case involved a 55-year-old woman with allergic conjunctivitis who reported rapid relief of symptoms after using epinastine eye drops .
  • Clinical Trials : In a study comparing epinastine to placebo and olopatadine, epinastine demonstrated superior efficacy in reducing ocular itching and conjunctival hyperemia at multiple time points post-administration .

Table 1: Summary of Clinical Findings

Study ReferenceObjectiveResults
Case StudyRapid symptom relief in allergic conjunctivitisEpinastine is effective for immediate relief
Clinical TrialSuperior to placebo; non-inferior to olopatadineEpinastine is effective and safe for allergic conjunctivitis

In Vitro and In Vivo Studies

Recent studies have explored innovative delivery methods for epinastine, including soft contact lenses that release the drug over extended periods. These studies demonstrated:

  • Prolonged Drug Release : Epinastine-releasing soft contact lenses provided sustained drug levels compared to traditional eye drops.
  • Inhibition of Vascular Leakage : The lenses significantly inhibited Evans blue extravasation in treated eyes, indicating reduced inflammation .

特性

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPMHRDERZTFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000904
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127786-29-2, 80012-42-6
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127786-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine hydrobromide
Reactant of Route 2
Epinastine hydrobromide
Reactant of Route 3
Epinastine hydrobromide
Reactant of Route 4
Epinastine hydrobromide
Reactant of Route 5
Epinastine hydrobromide
Reactant of Route 6
Epinastine hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。